molecular formula C17H10Cl2N2O4 B5467537 (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5467537
M. Wt: 377.2 g/mol
InChI Key: NAOHXCJCZOBATI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a diazinane ring substituted with chlorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-hydroxybenzaldehyde with 2-chlorophenylurea under acidic conditions to form the intermediate. This intermediate is then cyclized to form the diazinane ring, followed by oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The chlorine atoms can be substituted with other functional groups to modify the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds, such as:

    (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-bromophenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: Contains a methyl group instead of chlorine, potentially affecting its pharmacokinetic properties.

    (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione: The presence of a fluorine atom can influence its stability and interaction with biological targets.

These comparisons highlight the uniqueness of This compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-11-3-1-2-4-13(11)21-16(24)10(15(23)20-17(21)25)7-9-5-6-14(22)12(19)8-9/h1-8,22H,(H,20,23,25)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHXCJCZOBATI-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.